Ethyl 3-iodopropanoate
Overview
Description
Ethyl 3-iodopropanoate is a chemical compound with the linear formula C5H9IO2 . It has a molecular weight of 228.031 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Ethyl 3-iodopropanoate can be synthesized from the glycerol derivative glyceric acid (GA), which is a potential biomaterial-based platform molecule . In a report, ethyl 3-iodopropanoate was rapidly dimerized to diethyl adipate in a microwave reactor using NiCl2·6H2O as a catalyst, co-catalyzed by Mn and the 1,10-Phenanthroline monohydrate ligand .Molecular Structure Analysis
The molecular structure of Ethyl 3-iodopropanoate is represented by the linear formula C5H9IO2 . The molecular weight of this compound is 228.028 .Physical And Chemical Properties Analysis
Ethyl 3-iodopropanoate has a density of 1.7±0.1 g/cm3 and a boiling point of 202.7±13.0 °C at 760 mmHg . The molecular formula of this compound is C5H9IO2 and it has a molecular weight of 228.028 .Scientific Research Applications
- Summary of the Application : Ethyl 3-iodopropanoate is used in the rapid dimerization to diethyl adipate, a process that is part of the synthesis of adipic acid . Adipic acid is an important chemical used in the production of nylon 6–6, polyurethanes, synthetic resins, thickeners, and engineering plastics .
- Methods of Application or Experimental Procedures : The dimerization of ethyl 3-iodopropanoate to diethyl adipate is achieved in a microwave reactor using NiCl2·6H2O as a catalyst, co-catalyzed by Mn and the 1, 10-Phenanthroline monohydrate ligand . Under the optimum reaction conditions, diethyl adipate can be obtained with 84% yield at 90 °C in just 5 min . Diethyl adipate is then hydrolyzed to obtain the adipic acid (AA) in 89% yield with an acid catalyst .
- Results or Outcomes : The rapid coupling method resulted in an 84% yield of diethyl adipate at 90 °C in just 5 min . The subsequent hydrolysis of diethyl adipate resulted in an 89% yield of adipic acid .
Safety And Hazards
Ethyl 3-iodopropanoate is classified as having acute toxicity, skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .
properties
IUPAC Name |
ethyl 3-iodopropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTNQOAFISZIEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448104 | |
Record name | Ethyl 3-iodopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-iodopropanoate | |
CAS RN |
6414-69-3 | |
Record name | Ethyl 3-iodopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-iodopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.